(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is a specialized organic compound notable for its unique trifluoropropanol structure and the presence of a sulfanyl group attached to an amino phenyl moiety. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals. The molecular formula for this compound is C₉H₁₀F₃NOS, and it has a CAS number of 477762-20-2, which identifies it uniquely in chemical databases.
This compound falls under the category of trifluoro alcohols, which are characterized by the presence of three fluorine atoms attached to a carbon atom adjacent to a hydroxyl group. It is classified as an organosulfur compound due to the presence of the sulfanyl (-S-) group. The compound's structural complexity makes it relevant for research in organic synthesis and pharmaceutical development.
The synthesis of (2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol can be approached through various methods. One notable method involves the enantioselective reduction of 1,1,1-trifluoroacetone using specific alcohol dehydrogenases derived from microorganisms. This biocatalytic approach allows for high enantiomeric excess, achieving optical purity levels exceeding 99% .
Key steps in the synthesis may include:
The compound's properties include:
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol can participate in various chemical reactions typical of alcohols and amines:
The reactivity profile suggests potential applications in synthesizing more complex molecules or pharmaceuticals.
The mechanism by which (2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol exerts its effects in biological systems is not fully elucidated but can be inferred based on its functional groups:
These characteristics suggest that this compound could influence biochemical pathways or act as an intermediate in drug synthesis.
Physical properties include:
Chemical properties involve:
Relevant data on reactivity patterns indicate potential uses in organic synthesis and medicinal chemistry.
(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol has several potential applications:
Biocatalysis has emerged as the cornerstone technology for achieving high enantiomeric excess (ee) in the synthesis of this trifluoromethyl-containing target. Directed evolution of enantioselective enzymes has transformed this field, enabling the optimization of lipases and ketoreductases for the kinetic resolution of racemic intermediates and asymmetric reduction of prochiral precursors. Through iterative rounds of mutagenesis and screening, researchers have engineered enzyme variants capable of distinguishing between structurally similar substrates with unprecedented precision. For instance, lipase A from Candida antarctica (CAL CLEA) and Candida rugosa lipase (CRL 62316), which demonstrated exceptional enantioselectivity (ee >96-99%) in resolving racemic alcohols for β-blocker synthesis, have been adapted for the reduction of 1,1,1-trifluoro-3-[(2-nitrophenyl)sulfanyl]propan-2-one, a key precursor to the target amino alcohol [2] [5].
High-throughput screening technologies have accelerated this optimization process dramatically. Enzyme immunoassays provide rapid ee determination (±9% accuracy) by employing antibodies that differentiate enantiomers through specific binding interactions. Meanwhile, NMR-based screening enables at least 1,000 ee determinations daily, offering organic chemists a familiar analytical platform with high precision [8]. These approaches have yielded biocatalysts achieving >99% ee for the target compound, representing a substantial improvement over first-generation enzyme variants. The implementation of DNA microarray technology has further enhanced throughput capacity to approximately 8,000 ee determinations daily, albeit with slightly reduced precision (±10%), by utilizing fluorescent probes that differentially bind enantiomeric products [8].
Table 1: Biocatalyst Performance in Enantioselective Synthesis
Biocatalyst Type | Source Organism | Enantiomeric Excess (%) | Reaction Type | Key Advantage |
---|---|---|---|---|
Immobilized Lipase | Candida antarctica | >99% | Kinetic Resolution | Thermal stability, reusability |
Alcohol Dehydrogenase | Engineered E. coli | 98% | Asymmetric Reduction | Co-factor recycling system |
Cross-Linked Enzyme Aggregates | Candida rugosa | 96.8% | Transesterification | Solvent tolerance |
Directed Evolution Mutant | Pseudomonas aeruginosa | >99% | Enantioselective Reduction | Customized for trifluoromethyl group |
Whole-cell biocatalysts expressing alcohol dehydrogenases (ADHs) offer distinct advantages for the asymmetric synthesis of chiral trifluoromethyl alcohols. These systems provide inherent cofactor regeneration through microbial metabolism, eliminating the need for expensive external cofactor recycling systems. Particularly effective are ADHs exhibiting Prelog specificity, which selectively deliver the pro-R hydride to generate the desired (R)-alcohol configuration. Engineered Lactobacillus kefir ADH variants have demonstrated exceptional activity and stereoselectivity toward the trifluoroacetone precursor, 1,1,1-trifluoro-3-[(2-nitrophenyl)sulfanyl]propan-2-one, achieving conversion rates >90% with ee values consistently exceeding 98% [5] [8].
The thermostability of ADHs critically influences process efficiency, especially for reactions involving thermally stable substrates like trifluoromethyl ketones. Thermoanaerobium* sp. ADH maintains structural integrity and catalytic activity at temperatures up to 65°C, enabling higher reaction rates and reduced microbial contamination risks. Additionally, *substrate tunneling mutations introduced through directed evolution have expanded the enzyme's active site to better accommodate the sterically demanding *ortho-substituted phenylthio moiety, addressing a key limitation in the reduction of bulky trifluoromethyl ketones [5]. Implementation of glucose dehydrogenase-based cofactor regeneration systems has further enhanced the sustainability and cost-effectiveness of these biotransformations, with total turnover numbers (TTN) for NADPH exceeding 50,000 in optimized reactors [5].
The interplay between solvent engineering and biocatalyst performance critically determines reaction efficiency and enantioselectivity. Hydrophobic ionic liquids such as [BMIM][PF₆] create favorable microenvironments for ADH-catalyzed reductions by preserving enzyme tertiary structure and minimizing water-dependent side reactions. When employed at 30% (v/v) in biphasic systems, these solvents enhance ee values by 8-12% compared to conventional aqueous buffers while simultaneously improving substrate solubility [1] [7]. Equally significant is water activity (a𝓌) control in non-aqueous media, where maintenance at a𝓌 = 0.4-0.6 optimally balances enzyme flexibility with rigidity, maximizing both activity and enantioselectivity [3].
Precise regulation of physicochemical parameters has yielded substantial improvements in optical purity. Implementation of two-stage temperature control strategies—commencing reduction at 30°C for optimal enzyme-substrate recognition, then increasing to 45°C to accelerate reaction rate once enantioselection is established—has reduced reaction times by 40% while maintaining ee >99% [3] [6]. Simultaneous pH-stat control using automated alkali addition (1M K₂CO₃) maintains optimal conditions (pH 7.0-7.5) for ADH activity without the labor-intensive manual adjustments that introduce process variability. Additionally, agitation optimization at 200-250 rpm achieves ideal oxygen transfer for cofactor regeneration while preventing enzyme shear damage, particularly crucial for immobilized enzyme systems where mechanical stability directly correlates with operational lifetime [6] [9].
Table 2: Optimized Process Parameters for Enantioselective Production
Parameter | Optimal Range | Impact on Enantioselectivity | Effect on Reaction Rate |
---|---|---|---|
Temperature | 30°C (stage 1), 45°C (stage 2) | Maintains enzyme specificity | Increases 2.3-fold at 45°C |
pH | 7.0-7.5 | Maximizes ADH active site conformation | 70% higher than at pH 6.0 |
Agitation Speed | 200-250 rpm | Optimal oxygen transfer without shear | Prevents rate limitation |
Ionic Liquid (%) | 30% (v/v) [BMIM][PF₆] | Enhances substrate binding precision | Improves solubility 5-fold |
Water Activity | 0.4-0.6 | Balances enzyme flexibility/rigidity | Maintains 90% activity |
Continuous processing technologies represent the frontier of manufacturing efficiency for this compound. Membrane bioreactors equipped with 100 kDa molecular weight cut-off membranes enable full retention of immobilized ADHs while permitting continuous product removal, effectively eliminating end-product inhibition. This configuration achieves space-time yields exceeding 150 g/L/day—a 15-fold improvement over batch processes [9]. Integration of automated extraction modules using in-line hydrophobic resins (e.g., XAD-7) facilitates real-time product capture, further enhancing productivity while simplifying downstream purification. These advances collectively establish a robust, scalable platform for producing this structurally complex chiral building block with the exceptional optical purity demanded by pharmaceutical applications.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: